molecular formula C15H13FN2O2 B6092382 2-[(4-fluorophenoxy)methyl]-5-methoxy-1H-benzimidazole

2-[(4-fluorophenoxy)methyl]-5-methoxy-1H-benzimidazole

Cat. No.: B6092382
M. Wt: 272.27 g/mol
InChI Key: DSZVKVKZQJRPGS-UHFFFAOYSA-N
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Description

2-[(4-fluorophenoxy)methyl]-5-methoxy-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole ring substituted with a 4-fluorophenoxy methyl group and a methoxy group. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenoxy)methyl]-5-methoxy-1H-benzimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 4-fluorophenoxy methyl group: This step involves the nucleophilic substitution reaction where the benzimidazole core reacts with 4-fluorophenoxy methyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenoxy)methyl]-5-methoxy-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-[(4-fluorophenoxy)methyl]-5-methoxy-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenoxy)methyl]-5-methoxy-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-fluorophenoxy)methyl]-5-methoxy-1H-benzimidazole
  • 2-(4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol
  • N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide

Uniqueness

This compound is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its combination of a 4-fluorophenoxy methyl group and a methoxy group makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(4-fluorophenoxy)methyl]-6-methoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-19-12-6-7-13-14(8-12)18-15(17-13)9-20-11-4-2-10(16)3-5-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZVKVKZQJRPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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